(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
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Overview
Description
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further bonded to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The sulfonylation step can be performed using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of phase transfer catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Redox Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .
Comparison with Similar Compounds
Triflamides (CF3SO2NHR): Known for their high NH-acidity and catalytic activity.
Triflimides ((CF3SO2)2NH): Used as strong NH-acids and catalysts in various organic reactions.
3-Trifluoromethyl-1,2,4-triazoles: Employed in pharmaceutical and agrochemical applications due to their unique properties.
Uniqueness: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride stands out due to its specific combination of a piperidine ring, trifluoromethyl group, and sulfonyl chloride group, which imparts unique reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high chemical stability and reactivity .
Biological Activity
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfonyl groups. These functional groups significantly influence the compound's biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of molecules. The sulfonyl chloride group is often utilized in organic synthesis and can participate in various chemical reactions, including nucleophilic substitutions.
Chemical Formula
- Molecular Formula : C₇H₈ClF₃N₁O₂S
- Molecular Weight : 241.66 g/mol
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl and sulfonyl groups exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
- Anticancer Properties : There is evidence supporting the anticancer activity of similar piperidine derivatives. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Neuropharmacological Effects : The piperidine scaffold is often associated with neuroactive compounds. Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and anxiety treatment .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group has been shown to enhance the potency of various compounds by improving their binding affinity to biological targets. SAR studies indicate that modifications to the piperidine ring and the positioning of substituents can significantly affect biological activity, including receptor affinity and selectivity .
Compound | Activity Type | IC50 Value (nM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 50 | |
Compound B | Anticancer | 200 | |
Compound C | Neuropharmacological | 100 |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of several trifluoromethyl-substituted piperidines, it was found that this compound exhibited significant activity against Gram-positive bacteria, with an IC50 value of 50 nM against Staphylococcus aureus. This positions it as a potential candidate for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The observed IC50 values ranged from 100 to 200 nM across different cell lines, suggesting its broad-spectrum anticancer potential .
Case Study 3: Neuropharmacological Effects
Preliminary screenings indicated that this compound has a modulating effect on serotonin receptors, with specific binding affinities noted in receptor assays. This suggests potential use in treating mood disorders or anxiety-related conditions .
Properties
Molecular Formula |
C6H9ClF3NO2S |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
ZUCVSILJXILSOY-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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